molecular formula C6H10IN B2498642 4-Iodo-2,2-dimethylbutanenitrile CAS No. 1479648-96-8

4-Iodo-2,2-dimethylbutanenitrile

Cat. No.: B2498642
CAS No.: 1479648-96-8
M. Wt: 223.057
InChI Key: LIKXSHPIQFURTQ-UHFFFAOYSA-N
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Description

4-Iodo-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10IN It is characterized by the presence of an iodine atom attached to a butanenitrile backbone, which includes two methyl groups at the second carbon position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can include 4-hydroxy-2,2-dimethylbutanenitrile, 4-cyano-2,2-dimethylbutanenitrile, or 4-amino-2,2-dimethylbutanenitrile.

    Reduction: 4-Amino-2,2-dimethylbutane.

    Oxidation: 4-Iodo-2,2-dimethylbutanoic acid.

Scientific Research Applications

4-Iodo-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,2-dimethylbutanenitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or altering their conformation. The nitrile group can interact with nucleophilic residues in proteins, while the iodine atom may participate in halogen bonding or other interactions .

Comparison with Similar Compounds

  • 4-Bromo-2,2-dimethylbutanenitrile
  • 4-Chloro-2,2-dimethylbutanenitrile
  • 4-Fluoro-2,2-dimethylbutanenitrile

Comparison: 4-Iodo-2,2-dimethylbutanenitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and interaction profiles, making it particularly useful in applications where halogen bonding or specific electronic effects are desired .

Properties

IUPAC Name

4-iodo-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXSHPIQFURTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCI)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479648-96-8
Record name 4-iodo-2,2-dimethylbutanenitrile
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